molecular formula C7H12KNO2 B2719795 Potassium 2-(dimethylamino)pent-4-enoate CAS No. 2137514-64-6

Potassium 2-(dimethylamino)pent-4-enoate

Cat. No. B2719795
CAS RN: 2137514-64-6
M. Wt: 181.276
InChI Key: WQGORIGXWIHVBQ-UHFFFAOYSA-M
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Description

Potassium 2-(dimethylamino)pent-4-enoate is a chemical compound with the CAS Number: 2243514-97-6 . It has a molecular weight of 195.3 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for Potassium 2-(dimethylamino)pent-4-enoate is 1S/C8H15NO2.K/c1-5-6-8(2,7(10)11)9(3)4;/h5H,1,6H2,2-4H3,(H,10,11);/q;+1/p-1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Potassium 2-(dimethylamino)pent-4-enoate is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

potassium;2-(dimethylamino)pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.K/c1-4-5-6(7(9)10)8(2)3;/h4,6H,1,5H2,2-3H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGORIGXWIHVBQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC=C)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-(dimethylamino)pent-4-enoate

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